1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Description
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a substituted acetophenone derivative featuring a 3,5-dimethylphenyl group and a 1,3-dioxolane ring. The compound’s structure combines aromatic and cyclic ether functionalities, which influence its physicochemical and biological properties. The 3,5-dimethyl substitution on the phenyl ring enhances steric bulk and may modulate electronic effects, while the 1,3-dioxolan-2-yl group contributes to solubility and metabolic stability due to its oxygen-rich, polar nature .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-5-10(2)7-11(6-9)12(14)8-13-15-3-4-16-13/h5-7,13H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLULCNBNCOIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC2OCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with 2-(1,3-dioxolan-2-yl)acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of alternative catalysts and greener solvents is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone with structurally or functionally related compounds:
Structural and Functional Analysis
Aromatic Substitution Effects :
- The 3,5-dimethylphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with 3,4-difluorophenyl (electron-withdrawing) in . This difference impacts reactivity and binding affinity in biological systems .
- Dioxolane vs. Pyrazole : The 1,3-dioxolane ring in the target compound offers improved solubility compared to the pyrazole-containing analogs in , which exhibit stronger DNA interaction due to aromatic nitrogen heterocycles .
- Biological Activity: Pyrazole derivatives (e.g., 1-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone) show potent DNA photocleaving activity, whereas dioxolane-containing compounds are less studied for direct bioactivity but are often used as intermediates or solubility modifiers .
Physicochemical Properties :
- The molecular weight range of analogs (228–329 g/mol) suggests moderate lipophilicity, suitable for drug-like properties. Fluorine and chlorine substituents () enhance metabolic stability and membrane permeability .
Biological Activity
1-(3,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of dioxolanes, which are known for their diverse applications in pharmaceuticals and agrochemicals. The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antifungal properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O3. Its structure consists of a dioxolane ring fused with a phenyl group substituted at the 3 and 5 positions with methyl groups. This structural configuration is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate ketones with diols under acidic conditions. For example, the condensation of salicylaldehyde with diols has been shown to yield various dioxolane derivatives in good yields .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating the antibacterial efficacy of related dioxolanes against various Gram-positive and Gram-negative bacteria, it was found that certain derivatives displayed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 625 - 1250 |
| Staphylococcus epidermidis | <1000 |
| Enterococcus faecalis | 625 |
| Pseudomonas aeruginosa | <1000 |
| Escherichia coli | No activity |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans. Most derivatives tested demonstrated significant antifungal properties, indicating that modifications to the dioxolane structure can enhance bioactivity .
Case Studies
One notable study synthesized various dioxolane derivatives and assessed their biological activities. The results indicated that all tested compounds exhibited varying degrees of antifungal activity. For instance, compounds derived from salicylaldehyde showed excellent activity against C. albicans while demonstrating limited efficacy against other fungal strains .
The mechanism by which dioxolane derivatives exert their biological effects is not fully elucidated but may involve disruption of cell membrane integrity or interference with essential metabolic pathways in pathogens. The presence of the dioxolane ring may enhance lipophilicity, allowing better penetration into microbial cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
